10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
19-Hydroxycholesterol is a hydroxylated derivative of cholesterol, belonging to the class of oxysterols. Oxysterols are oxygenated derivatives of cholesterol and play significant roles in various biological processes, including cholesterol homeostasis, immune regulation, and signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxycholesterol typically involves the hydroxylation of cholesterol at the 19th carbon position. This can be achieved through various chemical and enzymatic methods. One common approach is the use of microbial transformation, where specific microorganisms are employed to introduce the hydroxyl group at the desired position . Chemical synthesis may involve the use of reagents such as potassium hydroxide and specific catalysts to facilitate the hydroxylation reaction .
Industrial Production Methods: Industrial production of 19-Hydroxycholesterol often relies on biotechnological processes due to their efficiency and selectivity. Microbial biotransformation is a preferred method, utilizing fungi or bacteria capable of regioselective hydroxylation. This method is advantageous as it operates under mild conditions and is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 19-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or further hydroxylated products.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives, ketones, and substituted sterols, which have distinct biological activities and applications .
Scientific Research Applications
19-Hydroxycholesterol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex steroidal compounds.
Biology: Studied for its role in cholesterol metabolism and regulation of cellular processes.
Industry: Utilized in the production of steroidal drugs and as an analytical standard in chromatography.
Mechanism of Action
The mechanism of action of 19-Hydroxycholesterol involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, influencing cholesterol homeostasis and immune responses. The compound can modulate the activity of transcription factors, such as liver X receptors (LXRs), and impact the expression of genes involved in cholesterol metabolism . Additionally, it may interact with G protein-coupled receptors and ion channels, affecting cellular signaling and function .
Comparison with Similar Compounds
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
- 7α-Hydroxycholesterol
- 7β-Hydroxycholesterol
Comparison: 19-Hydroxycholesterol is unique due to its specific hydroxylation at the 19th carbon position, which imparts distinct biological properties. Compared to other oxysterols, it has a different set of molecular targets and pathways, making it valuable for specific research applications .
Properties
IUPAC Name |
10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWIUNJQYGATHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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